3-Methyl-4-isopropoxybenzonitrile
Overview
Description
3-Methyl-4-isopropoxybenzonitrile is a chemical compound with the molecular formula C11H11NO3 . It is used as a reagent for the preparation of cyano-substituted heterocycles, which act as agonists for sphingosine-1-phosphate receptors S1P1 and S1P5, retaining S1P3. These are used in the treatment of multiple sclerosis and its pharmacodynamics and side effects .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
Specific chemical reactions involving this compound were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 371.4±27.0 °C and a predicted density of 1.23±0.1 g/cm3 . It should be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of new compounds involving benzonitrile derivatives has been explored. For instance, substituted-2-aminobenzonitrile has been used to create N′-(substituted-2-cyanophenyl)-N,N-dimethylformamidine, which further reacts to form derivatives with potential antiviral activities, particularly against the Tobacco mosaic virus (Luo et al., 2012).
Chemical Synthesis of Isothiazoles and Quinolines
O-Hydroxybenzonitrile sulphide, a related compound, has been utilized in the synthesis of complex chemical structures like isothiazoles and isothiazoloquinolines. These compounds have significance in the development of various chemical products (Brownsort & Paton, 1987).
Development of Bifunctional Amidination Reagents
Benzonitrile derivatives have been used in creating bifunctional reagents like Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride. Such reagents have applications in protein modification without significantly altering enzymatic activity (Müller & Pfleiderer, 1978).
Thermophysical Studies
The study of nitrobenzonitrile isomers, including their heat capacities and enthalpies, provides valuable data for understanding the thermophysical behavior of these compounds, which is essential in various scientific and industrial applications (Jiménez et al., 2002).
Pharmaceutical Research
Benzonitrile derivatives are utilized in the synthesis of pyrimidine derivatives, which have shown potential as anti-inflammatory and analgesic agents. This indicates their applicability in pharmaceutical research and drug development (Sondhi et al., 2005).
Thermochemistry and Vaporization Studies
Research involving methylbenzonitriles, which are closely related to 3-Methyl-4-isopropoxybenzonitrile, provides insights into their gas-phase enthalpies of formation and vaporization, contributing to our understanding of their thermochemical properties (Zaitseva et al., 2015).
Electrochemical and Corrosion Studies
Derivatives of benzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been investigated for their corrosion inhibition properties, demonstrating their potential in protecting metals like steel and aluminum in various environments (Verma et al., 2015).
Spectroscopic Investigations
Studies on bromo-methylbenzonitrile derivatives through spectroscopic investigations have aided in understanding their electronic structure, vibrational frequencies, and other properties, which is vital in material science and chemistry (Shajikumar & Raman, 2018).
Solar Cell Efficiency Enhancement
The use of perfluorinated benzonitrile compounds in polymer solar cells has demonstrated their potential in enhancing power conversion efficiencies, indicating a promising application in renewable energy technologies (Jeong et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZOEOIOLTOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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